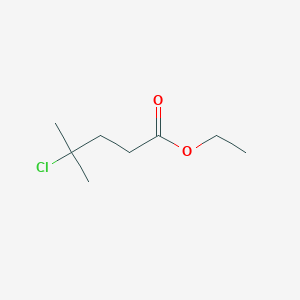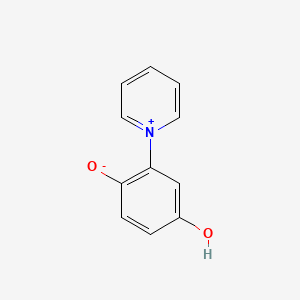
4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate is a chemical compound known for its unique structure and properties. It is a member of the pyridinium salts family, which are widely recognized for their diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate typically involves the reaction of pyridine derivatives with phenolic compounds under specific conditions. One common method includes the use of pyridine-2-yl-4-oxobutanal derivatives reacting with phenolic compounds in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve continuous flow reactors and advanced purification methods to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: These heterocyclic compounds have structural similarities and are known for their diverse biomedical applications.
Uniqueness: 4-Hydroxy-2-pyridin-1-ium-1-yl-phenolate stands out due to its unique combination of a pyridinium ion and a phenolate group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6941-26-0 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-hydroxy-2-pyridin-1-ium-1-ylphenolate |
InChI |
InChI=1S/C11H9NO2/c13-9-4-5-11(14)10(8-9)12-6-2-1-3-7-12/h1-8H,(H-,13,14) |
Clé InChI |
BYQQTWROSPBRIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)C2=C(C=CC(=C2)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

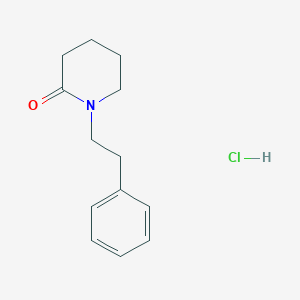
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)

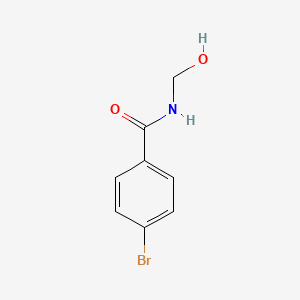
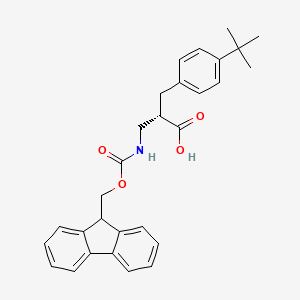
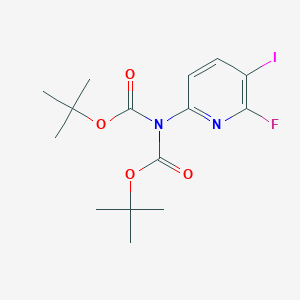
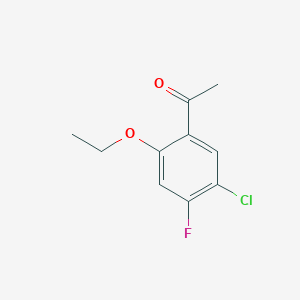

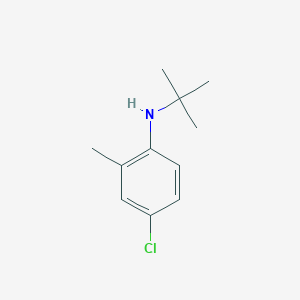
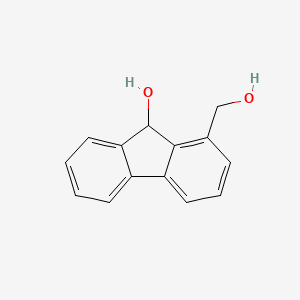
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
